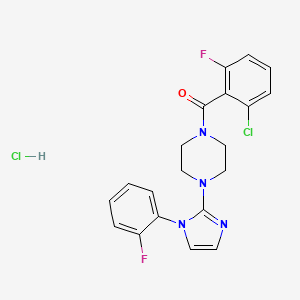
(2-chloro-6-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-6-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H18Cl2F2N4O and its molecular weight is 439.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-chloro-6-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (CAS Number: 1189421-28-0) is a synthetic organic molecule notable for its complex structure, which includes a chloro and fluorine substituent on a phenyl ring, a piperazine moiety, and an imidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting central nervous system disorders and possibly serving as an inhibitor in various biological pathways.
Structural Characteristics
The molecular formula of the compound is C20H18ClF2N4O with a molecular weight of approximately 439.3 g/mol. The presence of halogen substituents (chlorine and fluorine) suggests enhanced lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClF2N4O |
| Molecular Weight | 439.3 g/mol |
| CAS Number | 1189421-28-0 |
Synthesis
The synthesis of this compound typically involves multiple steps requiring precise control to achieve high purity and yield. The synthetic pathway often includes reactions such as halogenation, piperazine formation, and imidazole coupling.
Pharmacological Effects
The biological activity of This compound can be evaluated through various pharmacological assays:
- Receptor Binding Assays : These assays measure the compound's affinity for neurotransmitter receptors, including serotonin and dopamine receptors. Preliminary studies suggest significant binding affinities, indicating potential psychotropic effects.
- Enzyme Inhibition Studies : Investigations into the compound’s ability to inhibit enzymes involved in metabolic pathways have shown promising results, particularly in relation to neurotransmitter degradation pathways.
- Cellular Assays : Studies assessing cell viability, proliferation, and apoptosis have been conducted using various cell lines. Results indicate that the compound may induce apoptosis in certain cancer cell lines while promoting cell survival in others.
Case Studies
Recent research has highlighted the potential of this compound in cancer therapy and neuropharmacology:
- Neuropharmacological Studies : A study examining the effects on serotonin receptor modulation found that this compound significantly alters receptor activity, suggesting its utility in treating mood disorders .
- Cancer Research : In vitro studies demonstrated that the compound inhibits cell proliferation in several cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Immunotherapy Potential : Research focusing on immune checkpoint inhibition indicates that compounds with similar structures may enhance PD-1/PD-L1 blockade efficacy, thus improving immune responses against tumors .
Interaction Studies
Understanding how this compound interacts with various biological targets is crucial for elucidating its therapeutic potential:
- Molecular Docking Studies : Computational models have predicted strong interactions with key receptors involved in neurotransmitter signaling, providing insights into its mechanism of action.
- Pharmacophore Modeling : By constructing a pharmacophore model based on structural similarities with known inhibitors, researchers can identify potential new therapeutic applications for this compound .
属性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N4O.ClH/c21-14-4-3-6-16(23)18(14)19(28)25-10-12-26(13-11-25)20-24-8-9-27(20)17-7-2-1-5-15(17)22;/h1-9H,10-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNMCCVBBZKISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=C(C=CC=C4Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














